molecular formula C15H13Cl2NO3 B5887699 2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

Cat. No.: B5887699
M. Wt: 326.2 g/mol
InChI Key: QUEUTXWGRAXTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a dichlorophenoxy group and a hydroxymethylphenyl group attached to an acetamide backbone. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 2,4-dichlorophenoxyacetic acid: 2,4-dichlorophenol is reacted with chloroacetic acid under basic conditions to form 2,4-dichlorophenoxyacetic acid.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(hydroxymethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenol to produce 2,4-dichlorophenol.

    Continuous Flow Amidation: Utilizing continuous flow reactors to efficiently carry out the amidation reaction, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)-N-[2-(carboxymethyl)phenyl]acetamide.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-[2-(aminomethyl)phenyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of herbicides and pesticides due to its phenoxy group.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    2,4-Dichlorophenol: A precursor in the synthesis of various phenoxy compounds.

    2,4-Dichlorophenyl isocyanate: Used in the production of pesticides and pharmaceuticals.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is unique due to its combination of a dichlorophenoxy group and a hydroxymethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-11-5-6-14(12(17)7-11)21-9-15(20)18-13-4-2-1-3-10(13)8-19/h1-7,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEUTXWGRAXTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.